Phthalocyanatodichlorosilane

Catalog No.
S1517540
CAS No.
19333-10-9
M.F
C32H16Cl2N8Si
M. Wt
611.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalocyanatodichlorosilane

CAS Number

19333-10-9

Product Name

Phthalocyanatodichlorosilane

IUPAC Name

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride

Molecular Formula

C32H16Cl2N8Si

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2

InChI Key

IOHSPVIOKFLGPK-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.[Si+4].[Cl-].[Cl-]

Phthalocyanatodichlorosilane, also known as silicon phthalocyanine dichloride, is a chemical compound with the molecular formula C32H16Cl2N8SiC_{32}H_{16}Cl_{2}N_{8}Si and a molecular weight of 611.52 g/mol. This compound is characterized by its purple powder form and has a high sublimation point of approximately 430°C, making it thermally stable under standard conditions . Phthalocyanatodichlorosilane is notable for its unique structural properties, which include a silicon atom coordinated to a phthalocyanine ligand, featuring two chlorine atoms in axial positions.

  • Phthalocyanatodichlorosilane may cause skin and eye irritation [].
  • Always handle chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols.
, particularly those involving substitution reactions due to its chlorinated nature. The axial chlorides can be replaced by various nucleophiles such as alcohols, phenols, and silanes under reflux conditions. For example, reactions with sodium methoxide in ethanol or with silanols in non-polar solvents have been documented . Additionally, it can undergo hydrolysis under specific conditions, although it shows no reaction with water under neutral conditions .

The biological activity of phthalocyanatodichlorosilane has been explored primarily in the context of photodynamic therapy. Silicon phthalocyanines are known to exhibit significant phototoxicity upon light activation, making them potential candidates for cancer treatment. They can generate reactive oxygen species when exposed to light, which can induce cell death in targeted cancer cells . Furthermore, studies have indicated that these compounds can be utilized in drug delivery systems due to their ability to interact with biological membranes.

Several synthesis methods for phthalocyanatodichlorosilane have been reported:

  • Traditional Synthesis: Involves the reaction of phthalonitrile with silicon tetrachloride in the presence of a solvent such as dry quinoline at elevated temperatures (around 200°C) to yield the dichlorosilane derivative .
  • Low-Temperature Synthesis: A novel method utilizes lithium diisopropylamide as a nucleophile in tetrahydrofuran at lower temperatures to synthesize phthalocyanine derivatives more efficiently and with less energy input .
  • Hydrolysis Reactions: Controlled hydrolysis reactions can also be employed to modify the compound's properties further or to create derivatives that may exhibit enhanced biological activity .

Phthalocyanatodichlorosilane has diverse applications across various fields:

  • Photodynamic Therapy: Used as a photosensitizer in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
  • Dyes and Pigments: Employed in the production of dyes for textiles and inks due to its vibrant color and stability.
  • Catalysis: Utilized in catalyzing specific

Research on interaction studies involving phthalocyanatodichlorosilane primarily focuses on its interactions with biological systems. These studies evaluate how the compound interacts with cellular components when used as a photosensitizer. The effectiveness of phthalocyanine derivatives in targeting cancer cells while minimizing damage to healthy cells is a significant area of investigation. Additionally, studies have explored its interactions with various solvents and substrates during catalytic processes .

Phthalocyanatodichlorosilane shares structural similarities with other metallophthalocyanines but exhibits unique properties due to its silicon core. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Dichloro(phthalocyaninato)titanium(IV)Titanium center; used in similar applicationsDifferent metal center affects reactivity
Cobalt(II) phthalocyanineCobalt center; often used as catalystsExhibits different catalytic properties
Zinc phthalocyanineZinc center; widely used in photodynamic therapyDifferent electronic properties influence efficacy
Copper(II) phthalocyanineCopper center; known for stabilityVaries in solubility and application scope

Phthalocyanatodichlorosilane is unique due to its silicon component, which provides distinct electronic properties and stability compared to other metallophthalocyanines. Its applications in photodynamic therapy are particularly noteworthy, differentiating it from other similar compounds that may not exhibit the same level of efficacy or safety profiles in biological contexts .

Other CAS

704879-56-1

Dates

Modify: 2024-04-14

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